3,7-Dimethyloct-5-enenitrile
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Overview
Description
3,7-Dimethyloct-5-enenitrile is an organic compound with the molecular formula C10H17N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-5-enenitrile can be synthesized through several methods. One common approach involves the reaction of citronellal with hydrogen cyanide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloct-5-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
3,7-Dimethyloct-5-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloct-5-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Acetonitrile (CH3CN)
- Propiononitrile (C2H5CN)
- Butyronitrile (C3H7CN)
- Acrylonitrile (C3H3N)
Comparison
3,7-Dimethyloct-5-enenitrile is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct chemical and physical properties compared to other nitriles. For example, acetonitrile is a simple nitrile with a single carbon chain, while this compound has a more complex structure, leading to different reactivity and applications .
Properties
CAS No. |
96290-64-1 |
---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3,7-dimethyloct-5-enenitrile |
InChI |
InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h4-5,9-10H,6-7H2,1-3H3 |
InChI Key |
WGWIXMHFSPZYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCC(C)CC#N |
Origin of Product |
United States |
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